molecular formula C19H19FN2O3S B7056036 4-Fluoro-3-[(2-methyl-5-phenylmorpholin-4-yl)sulfonylmethyl]benzonitrile

4-Fluoro-3-[(2-methyl-5-phenylmorpholin-4-yl)sulfonylmethyl]benzonitrile

Cat. No.: B7056036
M. Wt: 374.4 g/mol
InChI Key: XELSUKBSZUSLBA-UHFFFAOYSA-N
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Description

4-Fluoro-3-[(2-methyl-5-phenylmorpholin-4-yl)sulfonylmethyl]benzonitrile is a complex organic compound characterized by its unique chemical structure, which includes a fluorine atom, a benzonitrile group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-[(2-methyl-5-phenylmorpholin-4-yl)sulfonylmethyl]benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting 2-methyl-5-phenylmorpholine with appropriate sulfonyl chlorides under basic conditions to introduce the sulfonyl group.

    Nitrile Introduction: The benzonitrile moiety is introduced through a nucleophilic substitution reaction, where a suitable fluorinated benzene derivative reacts with a nitrile source.

    Final Coupling: The final step involves coupling the morpholine derivative with the fluorinated benzonitrile under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.

    Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Nucleophilic substitution often employs reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 4-Fluoro-3-[(2-methyl-5-phenylmorpholin-4-yl)sulfonylmethyl]benzonitrile is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is studied for its potential therapeutic effects. It may serve as a lead compound in the development of drugs for treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-[(2-methyl-5-phenylmorpholin-4-yl)sulfonylmethyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the sulfonyl group play crucial roles in enhancing the compound’s binding affinity and specificity. The morpholine ring may interact with hydrophobic pockets in the target protein, while the nitrile group can form hydrogen bonds or dipole interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-[(2-methyl-5-phenylmorpholin-4-yl)sulfonylmethyl]benzamide
  • 4-Fluoro-3-[(2-methyl-5-phenylmorpholin-4-yl)sulfonylmethyl]phenol
  • 4-Fluoro-3-[(2-methyl-5-phenylmorpholin-4-yl)sulfonylmethyl]aniline

Uniqueness

Compared to similar compounds, 4-Fluoro-3-[(2-methyl-5-phenylmorpholin-4-yl)sulfonylmethyl]benzonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrile group, in particular, offers additional sites for chemical modification and potential interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

4-fluoro-3-[(2-methyl-5-phenylmorpholin-4-yl)sulfonylmethyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-14-11-22(19(12-25-14)16-5-3-2-4-6-16)26(23,24)13-17-9-15(10-21)7-8-18(17)20/h2-9,14,19H,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELSUKBSZUSLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C2=CC=CC=C2)S(=O)(=O)CC3=C(C=CC(=C3)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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